Visomitin

Description

Propriétés

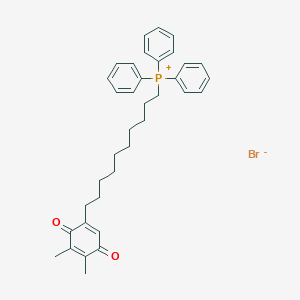

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Visomitin (SkQ1) mechanism of action in mitochondrial protection

An In-depth Technical Guide to the Mitochondrial Protective Mechanisms of Visomitin (SkQ1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visomitin, with its active ingredient SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium), represents a significant advancement in the field of mitochondrial medicine. It is a pioneering mitochondria-targeted antioxidant designed to combat oxidative stress at its source.[1][2] SkQ1's unique chemical structure, comprising a plastoquinone (B1678516) antioxidant moiety linked to a lipophilic triphenylphosphonium cation, facilitates its accumulation within the inner mitochondrial membrane.[1][3] This targeted delivery allows SkQ1 to exert its protective effects directly at the primary site of reactive oxygen species (ROS) production, making it a promising therapeutic agent for a range of pathologies associated with mitochondrial dysfunction, from ophthalmic conditions like dry eye syndrome to broader inflammatory and age-related diseases.[4][5][6] This guide provides a detailed examination of the core mechanisms by which SkQ1 protects mitochondria, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The therapeutic efficacy of SkQ1 stems from a multi-pronged approach to mitochondrial protection, centered around its potent antioxidant capabilities and its interaction with critical mitochondrial components.

Mitochondria-Targeted ROS Scavenging

SkQ1 is designed to specifically infiltrate mitochondria, the cellular powerhouses, where it acts as a powerful antioxidant.[1] It effectively neutralizes various forms of ROS, thereby reducing oxidative damage to vital cellular components such as lipids, proteins, and mitochondrial DNA (mtDNA).[1][7] This action helps to preserve the integrity and functionality of cells.[1] A key feature of SkQ1 is its ability to be "recharged" by the mitochondrial respiratory chain, allowing it to act as a regenerative antioxidant.[3] The oxidized SkQ1 is reduced back to its active form, SkQH2, by complex III of the respiratory chain.[3]

Prevention of Cardiolipin (B10847521) Peroxidation

A primary target of mitochondrial ROS is cardiolipin, a phospholipid unique to the inner mitochondrial membrane that is essential for maintaining the structural and functional integrity of the respiratory chain complexes.[3][8] SkQ1 has been shown to effectively prevent the peroxidation of cardiolipin.[3][9] By shielding cardiolipin from oxidative damage, SkQ1 helps to stabilize the mitochondrial electron transport chain, prevent the release of pro-apoptotic factors like cytochrome c, and maintain efficient energy production.[1][9]

Stabilization of Mitochondrial Membrane Potential (MMP)

Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Oxidative stress can lead to a decrease in MMP, impairing energy production and triggering cell death pathways.[10] SkQ1 has been demonstrated to stabilize the mitochondrial membrane and improve MMP in cells under oxidative stress.[10][11]

Mild Uncoupling

In addition to its direct antioxidant effects, the cationic moiety of SkQ1 can induce a mild uncoupling of oxidative phosphorylation.[3] This process, mediated by fatty acid cycling, slightly decreases the mitochondrial membrane potential, which in turn reduces the generation of ROS, particularly those produced via reverse electron transport in the respiratory chain.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of SkQ1 as reported in various experimental models.

Table 1: Effects of SkQ1 on Mitochondrial Reactive Oxygen Species (ROS)

| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |

| Human Fibrosarcoma (HT1080) Cells | Standard Culture | 40 nM | 41.2 ± 7.4% decrease in intracellular H2O2 compared to control. | [12] |

| Human Proximal Tubule (HK2) Cells | Cisplatin (10 µg/mL) induced injury | 20 nM | Significantly mitigated cisplatin-induced mitochondrial ROS production. | [13] |

| Leber's Hereditary Optic Neuropathy (LHON) Fibroblasts | H2O2 (200 µM) induced oxidative stress | 20 nM | Significant decrease in mitochondrial superoxide (B77818) levels after 7 days of pretreatment. | [10] |

Table 2: Effects of SkQ1 on Mitochondrial Membrane Potential (MMP)

| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |

| LHON Fibroblasts | Standard Culture | 20 nM | Improved the MMP of LHON-IFBs, indicated by an increased ratio of JC-1 aggregates to monomers. | [10] |

| Mouse Oocytes | In vitro maturation | Not specified | Significantly higher MMP levels in SkQ1-treated oocytes compared to untreated in vitro matured oocytes. | [11] |

Table 3: Effects of SkQ1 on Cell Viability and Apoptosis

| Cell/Tissue Type | Experimental Condition | SkQ1 Concentration | Observed Effect | Reference |

| Rhabdomyosarcoma (RD) Cells | Standard Culture | 40 nM | Induced apoptosis and prolonged mitosis. | [12] |

| Human Proximal Tubule (HK2) Cells | Cisplatin-induced injury | 20 nM | Greatly inhibited the upregulation of cleaved caspase-3 protein levels. | [13] |

| Ovarian Cancer Model (mice) | Late-stage ovarian cancer | Not specified | Attenuated caspase-9 and -3 activity in skeletal muscle. | [14] |

Table 4: Effects of SkQ1 on Inflammatory Markers

| Animal Model/Cell Type | Experimental Condition | SkQ1 Dosage/Concentration | Observed Effect | Reference |

| DSS-induced Colitis (mice) | Dextran Sulfate Sodium (DSS) in drinking water | 0.25 µmol/kg (daily) | Prevented the increase in mRNA expression of TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon. | [6][15] |

| Hemorrhagic Shock (rats) | 40% fixed-blood-loss | Not specified | Significantly reversed the expression of 56.5% of the inflammation-related genes that were altered after hemorrhagic shock. | [7] |

| Human Neutrophils | Various stimuli (e.g., A23187, fMLP) | Not specified | Effectively prevented p38 and ERK1/2 phosphorylation. | [16] |

Signaling Pathways Modulated by SkQ1

SkQ1 exerts its protective effects not only through direct antioxidant action but also by modulating key intracellular signaling pathways that regulate mitochondrial homeostasis, inflammation, and cell survival.

PINK1/PRKN-Mediated Mitophagy

Mitophagy is a selective form of autophagy that removes damaged mitochondria, a crucial process for maintaining cellular health. The PINK1/PRKN pathway is a major regulator of mitophagy. In a study on fibroblasts from patients with Leber's Hereditary Optic Neuropathy (LHON), SkQ1 was found to interact with PINK1 and downregulate its expression, thereby balancing mitochondrial homeostasis and preserving mitochondrial function.[10]

Caption: SkQ1 modulates PINK1/PRKN-mediated mitophagy to maintain mitochondrial homeostasis.

p38 MAPK and ERK1/2 Signaling

The p38 MAPK and ERK1/2 signaling pathways are involved in cellular responses to stress, inflammation, and apoptosis. In human neutrophils, SkQ1 was shown to prevent the phosphorylation, and thus activation, of both p38 and ERK1/2, which are upstream targets for mitochondrial ROS in the activation of leukotriene synthesis.[16] This suggests that SkQ1 can suppress inflammatory responses by inhibiting these key signaling cascades.

Caption: SkQ1 inhibits leukotriene synthesis by scavenging mtROS and preventing p38/ERK activation.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. While the direct interaction is still under investigation, evidence suggests that SkQ1 can influence this pathway. In a model of DSS-induced colitis, SkQ1 prevented the upregulation of heme oxygenase-1 (HO-1), a marker of Nrf2 activation, suggesting that the Nrf2 activation in this model is dependent on mitochondrial ROS that are scavenged by SkQ1.[15]

Caption: SkQ1 influences the Nrf2 pathway by scavenging upstream mtROS signals.

Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Given its role in preventing lipid peroxidation, SkQ1 is a potent inhibitor of ferroptosis. In models of acute kidney injury, SkQ1 was shown to significantly ameliorate lipid peroxide accumulation and inhibit ferroptosis, thereby protecting renal cells from damage.[13] SkQ1 treatment also augmented the levels of Glutathione Peroxidase 4 (GPX4), a key enzyme in the prevention of ferroptosis.[13]

Caption: SkQ1 inhibits ferroptosis by scavenging mtROS and augmenting GPX4 levels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mitochondrial protective effects of SkQ1.

Measurement of Mitochondrial ROS (mtROS)

This protocol is based on the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Objective: To quantify the levels of superoxide within the mitochondria of cultured cells.

-

Materials:

-

Cultured cells (e.g., HK2, LHON fibroblasts)

-

SkQ1

-

Inducing agent (e.g., Cisplatin, H2O2)

-

MitoSOX Red reagent (e.g., Thermo Fisher M36008)

-

Hoechst 33342 for nuclear counterstaining

-

Phosphate-buffered saline (PBS)

-

Culture medium

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., 96-well plate, glass-bottom dish).

-

Pre-treat cells with the desired concentration of SkQ1 (e.g., 20 nM) for a specified duration (e.g., 48 hours to 7 days).[10][13]

-

Induce oxidative stress by adding the inducing agent (e.g., 10 µg/mL Cisplatin or 200 µM H2O2) for the required time.[10][13]

-

Remove the medium and wash the cells with warm PBS.

-

Incubate the cells with 5 µM MitoSOX Red in culture medium for 30 minutes at 37°C in the dark.[13]

-

Wash the cells three times with warm PBS.

-

Counterstain the nuclei with Hoechst 33342.

-

Image the cells using a fluorescence microscope or analyze the fluorescence intensity using a flow cytometer. The red fluorescence intensity is proportional to the level of mitochondrial superoxide.[13]

-

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the JC-1 dye, which differentially stains mitochondria based on their membrane potential. In healthy mitochondria with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low MMP, JC-1 remains as monomers and fluoresces green.

-

Objective: To assess the effect of SkQ1 on mitochondrial membrane potential.

-

Materials:

-

Cultured cells or isolated mitochondria

-

SkQ1

-

JC-1 assay kit

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Culture and treat cells with SkQ1 as described in the mtROS protocol.

-

Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity for both red (aggregates) and green (monomers).

-

Calculate the ratio of red to green fluorescence. A higher ratio indicates a healthier mitochondrial population with a higher average MMP.[10]

-

Mitochondrial Permeability Transition Pore (MPTP) Assay

This assay measures the opening of the MPTP, which leads to increased permeability of the inner mitochondrial membrane. It often uses Calcein (B42510) AM, a fluorescent probe that is quenched by cobalt in the cytosol but fluoresces green when it enters the mitochondria. MPTP opening allows cobalt to enter the mitochondria and quench the calcein fluorescence.

-

Objective: To determine if SkQ1 can prevent the opening of the MPTP.

-

Materials:

-

Cultured cells (e.g., LHON fibroblasts)

-

SkQ1

-

MPTP assay kit (e.g., Beyotime C2009S) containing Calcein AM and a cobalt quencher.[10]

-

Fluorescence microscope

-

-

Procedure:

-

Culture and treat cells with SkQ1.

-

Load the cells with Calcein AM and the cobalt quencher according to the kit's protocol.

-

Induce MPTP opening if required (e.g., with H2O2).[10]

-

Wash the cells and measure the intensity of the green fluorescence within the mitochondria.

-

A decrease in green fluorescence indicates MPTP opening. SkQ1's protective effect is demonstrated by the preservation of green fluorescence compared to the control group.[10]

-

Representative Experimental Workflow

Caption: A typical experimental workflow to evaluate the protective effects of SkQ1 on mitochondria.

Conclusion

Visomitin (SkQ1) offers a sophisticated and targeted approach to mitochondrial protection. Its mechanism of action is multifaceted, combining direct, rechargeable ROS scavenging with the prevention of cardiolipin peroxidation, stabilization of the mitochondrial membrane, and modulation of critical signaling pathways involved in mitochondrial quality control, inflammation, and cell death. The quantitative data from numerous preclinical studies robustly support its efficacy in mitigating mitochondrial dysfunction. For researchers and drug development professionals, SkQ1 serves as a powerful tool for investigating the role of mitochondrial oxidative stress in disease and as a promising therapeutic candidate for a wide array of clinical applications.

References

- 1. What is the mechanism of Vizomitin? [synapse.patsnap.com]

- 2. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of Visomitin Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevention of cardiolipin oxidation and fatty acid cycling as two antioxidant mechanisms of cationic derivatives of plastoquinone (SkQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Preservation of Mitochondrial Function by SkQ1 in Skin Fibroblasts Derived from Patients with Leber’s Hereditary Optic Neuropathy Is Associated with the PINK1/PRKN-Mediated Mitophagy [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondria-targeted antioxidant SkQ1 suppresses fibrosarcoma and rhabdomyosarcoma tumour cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Targeted Antioxidant SKQ1 Ameliorates Acute Kidney Injury by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]

SkQ1 as a Scavenger of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SkQ1 (plastoquinonyl-decyl-triphenylphosphonium), a potent mitochondria-targeted antioxidant. It details the core mechanism of SkQ1 as a scavenger of reactive oxygen species (ROS), presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, oxidative stress, and drug development.

Introduction: The Challenge of Mitochondrial Oxidative Stress

Mitochondria, the powerhouses of the cell, are a primary source of endogenous reactive oxygen species (ROS) as a byproduct of cellular respiration.[1] While ROS play a role in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and age-related decline.[1][2] The mitochondrial inner membrane and mitochondrial DNA (mtDNA) are particularly vulnerable to oxidative damage.

Conventional antioxidants often lack the ability to specifically accumulate within mitochondria at concentrations sufficient to counteract localized ROS production.[3] This has driven the development of mitochondria-targeted antioxidants, designed to concentrate at the site of ROS generation. SkQ1, a conjugate of the potent antioxidant plastoquinone (B1678516) and a penetrating decyltriphenylphosphonium cation, represents a novel and highly effective molecule in this class.[4] The triphenylphosphonium cation facilitates its accumulation within the negatively charged mitochondrial matrix.[5]

Core Mechanism of SkQ1 as a ROS Scavenger

SkQ1's primary mechanism of action is the scavenging of ROS directly within the mitochondria. The plastoquinone moiety of SkQ1 is a highly effective antioxidant.[4] Its key features include:

-

Direct ROS Neutralization: The reduced form of the quinone (SkQ1H2) can directly neutralize various ROS, including superoxide (B77818) radicals and lipid peroxyl radicals.

-

Regeneration by the Respiratory Chain: A crucial advantage of SkQ1 is its ability to be regenerated. After neutralizing a ROS molecule, the oxidized SkQ1 can be reduced back to its active antioxidant form by the mitochondrial respiratory chain, allowing it to act catalytically at low concentrations.[3]

-

Cardiolipin (B10847521) Protection: SkQ1 has been shown to be particularly effective in protecting cardiolipin, a phospholipid unique to the inner mitochondrial membrane, from peroxidation.[5] Oxidized cardiolipin can trigger mitochondrial dysfunction and apoptosis.

Quantitative Data on SkQ1 Efficacy

The following tables summarize quantitative data from various studies, demonstrating the efficacy of SkQ1 in mitigating oxidative stress and its downstream effects.

Table 1: Effects of SkQ1 on Markers of Oxidative Stress and Inflammation

| Parameter | Model System | SkQ1 Concentration/Dose | Observed Effect | Reference |

| Lipid Peroxidation (MDA levels) | Dermal wounds in diabetic mice | Not specified | Lowered lipid peroxidation level | [6] |

| Lipid Peroxidation (MDA levels) | Isolated rat heart | 12 ng/ml | MDA level of 49.5 µmol/g (significantly lower than control) | [7] |

| NO Metabolites (Nitrates/Nitrites) | Isolated rat heart | 12 ng/ml | Concentration of 36.2 µmol/ml (maintained at pre-ischemic level) | [7] |

| IL-6 and TNF | Dermal wounds in diabetic mice | Not specified | Did not change circulatory levels | [6] |

| IL-1β, TNF, IL-6, ICAM-1 Expression | DSS-induced colitis in mice | Low doses | Prevented increase in expression | [4] |

Table 2: Effects of SkQ1 on Gene Expression of Antioxidant Enzymes and Signaling Molecules

| Gene | Model System | SkQ1 Dose | Change in mRNA Expression | Reference |

| Nrf2 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 4-fold increase | [8] |

| SOD1 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | Increased | [9] |

| SOD2 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | Increased | [9] |

| CAT | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 95% increase | [8] |

| GPx4 | Rat peripheral blood leukocytes | 50 nmol/kg for 5 days | 156% increase | [8] |

| AhR | Retina of OXYS and Wistar rats | Dietary supplementation | 1.7 to 1.9-fold decrease | [10] |

| Cyp1a1 | Retina of Wistar rats | Dietary supplementation | 2-fold decrease | [10] |

| Cyp1a2 | Retina of OXYS rats | Dietary supplementation | Decreased | [10] |

| Cyp1b1 | Retina of OXYS rats | Dietary supplementation | Decreased | [10] |

Key Signaling Pathways Modulated by SkQ1

SkQ1's antioxidant activity influences several key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of antioxidant and detoxification enzymes. SkQ1 has been shown to activate the Nrf2 pathway, leading to an increased expression of protective enzymes.[8][11][12]

Caption: SkQ1-mediated activation of the Nrf2 antioxidant response pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress, including oxidative stress, and is implicated in inflammation and apoptosis. Chronic activation of p38 MAPK is associated with neurodegenerative diseases like Alzheimer's.[13][14] SkQ1 has been demonstrated to suppress the p38 MAPK pathway, reducing the phosphorylation of downstream targets.[13][14][15]

Caption: Inhibition of the p38 MAPK signaling pathway by SkQ1.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Mitochondrial ROS can act as signaling molecules to activate the NF-κB pathway. By scavenging mitochondrial ROS, SkQ1 can inhibit the activation of NF-κB and subsequent inflammatory responses.[4][16][17]

Caption: SkQ1-mediated inhibition of the NF-κB inflammatory pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of SkQ1 as a ROS scavenger.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, to a red fluorescent product. The intensity of red fluorescence is proportional to the rate of mitochondrial superoxide production.

Materials:

-

MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

SkQ1

-

Positive control (e.g., Antimycin A or Rotenone)

-

Negative control (vehicle, e.g., DMSO)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate for microscopy or suspension for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of SkQ1 or control compounds for the specified duration.

-

MitoSOX Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in warm PBS or HBSS. Some studies suggest using a lower concentration (e.g., 1-2.5 µM) to ensure mitochondrial specificity.[18][19]

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[20]

-

-

Washing: Gently wash the cells two to three times with warm PBS or HBSS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., excitation/emission ~510/580 nm).

-

Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the red fluorescence signal (e.g., in the PE channel).[20]

-

-

Quantification: Measure the mean fluorescence intensity of the cells. Normalize the data to the control group.

Assessment of Lipid Peroxidation by Measuring Malondialdehyde (MDA)

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured colorimetrically or fluorometrically.

Materials:

-

Tissue homogenate or cell lysate

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or fluorescence plate reader

Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to remove debris. Determine the protein concentration of the supernatant.

-

Assay Reaction:

-

In a microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).

-

Add an acidic reagent (e.g., 250 µL) and a TBA reagent (e.g., 250 µL).[21] Some protocols may vary in the specific reagents and volumes.[22][23]

-

Add BHT to prevent artefactual oxidation.[21]

-

Prepare a standard curve using the MDA standard.

-

-

Incubation: Vortex the tubes and incubate at 60-95°C for 60 minutes.[21][22]

-

Cooling and Centrifugation: Cool the tubes on ice to stop the reaction. Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[21]

-

Measurement:

-

Transfer the supernatant to a new tube or a microplate well.

-

Measure the absorbance at ~532 nm or fluorescence at excitation/emission ~532/553 nm.[22]

-

-

Calculation: Calculate the MDA concentration in the samples using the standard curve and normalize to the protein concentration.

Evaluation of Mitochondrial Membrane Potential (ΔΨm) using TMRM or JC-1

Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Fluorescent cationic dyes like tetramethylrhodamine, methyl ester (TMRM) and JC-1 accumulate in the mitochondria in a potential-dependent manner. A decrease in ΔΨm results in a decrease in the fluorescence signal.

TMRM Protocol:

-

Cell Culture and Treatment: As described in section 5.1.

-

TMRM Staining:

-

Prepare a working solution of TMRM (typically 20-100 nM) in cell culture medium.

-

Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.[24]

-

-

Analysis:

-

Image the cells directly in the TMRM-containing medium using a fluorescence microscope (excitation/emission ~548/574 nm).

-

Alternatively, wash the cells and analyze by flow cytometry.

-

A depolarizing agent like FCCP should be used as a positive control to confirm that the TMRM signal is dependent on ΔΨm.[25]

-

JC-1 Protocol:

-

Cell Culture and Treatment: As described in section 5.1.

-

JC-1 Staining:

-

Analysis:

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (excitation/emission ~585/590 nm).

-

In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (excitation/emission ~514/529 nm).

-

Analyze the cells using a fluorescence microscope or flow cytometer, measuring both red and green fluorescence.

-

The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.

-

Conclusion

SkQ1 is a highly promising mitochondria-targeted antioxidant with a well-defined mechanism of action. Its ability to specifically accumulate in mitochondria and catalytically scavenge ROS makes it a potent therapeutic agent for a variety of pathologies associated with oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SkQ1. The modulation of key signaling pathways like Nrf2, p38 MAPK, and NF-κB underscores the multifaceted impact of SkQ1 on cellular homeostasis and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reanimatology.com [reanimatology.com]

- 8. protein.bio.msu.ru [protein.bio.msu.ru]

- 9. abmole.com [abmole.com]

- 10. The Mitochondria-Targeted Antioxidant SkQ1 Downregulates Aryl Hydrocarbon Receptor-Dependent Genes in the Retina of OXYS Rats with AMD-Like Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of SkQ1 on Expression of Nrf2 Gene, ARE-Controlled Genes of Antioxidant Enzymes and Their Activity in Rat Blood Leukocytes under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Antioxidant SkQ1 Has a Beneficial Effect in Experimental Diabetes as Based on the Analysis of Expression of microRNAs and mRNAs for the Oxidative Metabolism Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SkQ1 Suppresses the p38 MAPK Signaling Pathway Involved in Alzheimer’s Disease-Like Pathology in OXYS Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SkQ1 Suppresses the p38 MAPK Signaling Pathway Involved in Alzheimer's Disease-Like Pathology in OXYS Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondria-targeted antioxidant SkQ1 improves impaired dermal wound healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. elkbiotech.com [elkbiotech.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]

The Mitochondria-Targeted Antioxidant SkQ1: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical architecture and synthesis of Plastoquinonyl-decyl-triphenylphosphonium (SkQ1), a potent mitochondria-targeted antioxidant. The document details its structural components, a putative synthesis pathway based on published principles, and methodologies from key experimental studies. Quantitative data are presented in tabular format for clarity, and complex workflows and relationships are visualized using diagrams.

Chemical Structure of SkQ1

Plastoquinonyl-decyl-triphenylphosphonium, abbreviated as SkQ1, is a hybrid molecule meticulously designed to target and neutralize reactive oxygen species (ROS) within the mitochondria.[1] Its structure is a conjugate of three distinct chemical moieties: a plastoquinone (B1678516) antioxidant head, a flexible decyl linker chain, and a lipophilic triphenylphosphonium cation for mitochondrial targeting.[1][2][3] The complete chemical name is 10-(6′-plastoquinonyl) decyltriphenylphosphonium bromide.

The key components are:

-

Plastoquinone: This quinone derivative, originally found in the chloroplasts of plants, serves as the active antioxidant component. It can undergo redox cycling to neutralize ROS.[4]

-

Decyl Linker: A ten-carbon aliphatic chain (-(CH₂)₁₀-) connects the plastoquinone head to the phosphonium (B103445) cation. This linker length is considered optimal for the molecule to span the mitochondrial membrane and position the plastoquinone moiety effectively.[3]

-

Triphenylphosphonium (TPP) Cation: This positively charged lipophilic cation is the "molecular locomotive" that drives the accumulation of SkQ1 within the mitochondrial matrix. The large negative membrane potential of the inner mitochondrial membrane electrophoretically attracts and concentrates the positively charged SkQ1 molecule by several orders of magnitude compared to the cytoplasm.[2][5]

The logical arrangement of these components is crucial for its function as a targeted antioxidant.

Figure 1: Logical components of the SkQ1 molecule.

Synthesis of SkQ1

While many studies cite the original synthesis protocol, the detailed step-by-step procedure is primarily described in the 2008 paper by Antonenko et al. in Biochemistry (Moscow).[2][3][6] The synthesis involves the covalent linkage of the three core components. Below is a generalized experimental protocol based on the principles described in the literature for creating such conjugated molecules.

General Synthesis Principle

The synthesis of SkQ1 likely involves a multi-step process. A common strategy for synthesizing similar phosphonium-linked molecules is to first create a plastoquinone derivative with a reactive alkyl halide linker, which is then used to alkylate triphenylphosphine (B44618).

Figure 2: A generalized workflow for the synthesis of SkQ1.

Putative Experimental Protocol

The following protocol is a representative methodology for the synthesis of SkQ1, based on the principles outlined by Antonenko et al. (2008) and general organic chemistry techniques.

Step 1: Synthesis of 10-bromodecyl-plastoquinone (Intermediate)

-

Plastoquinone is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

-

An excess of a linker precursor, such as 1,10-dibromodecane, is added to the solution.

-

A base (e.g., potassium carbonate) is added to facilitate the reaction.

-

The reaction mixture is heated under reflux for several hours to ensure the formation of the ether linkage between the plastoquinone hydroxyl group and the decyl bromide chain.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography (silica gel) to isolate the 10-bromodecyl-plastoquinone intermediate.

Step 2: Synthesis of Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1)

-

The purified 10-bromodecyl-plastoquinone intermediate is dissolved in a high-boiling point solvent such as toluene (B28343) or dimethylformamide (DMF).

-

An equimolar amount of triphenylphosphine (PPh₃) is added to the solution.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for an extended period (24-48 hours) to facilitate the nucleophilic substitution reaction, forming the phosphonium salt.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the crude SkQ1 product may precipitate. The product can be collected by filtration or by removing the solvent in vacuo.

Step 3: Purification of SkQ1

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether or ethanol (B145695)/water) to yield the final, pure SkQ1 bromide.

-

The purity and identity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: This protocol is a generalized representation. For the exact, validated methodology, including reaction conditions, yields, and characterization data, researchers must consult the primary literature: Antonenko, Y. N., et al. Biochemistry (Moscow), 2008, 73(12), 1273–1287.

Quantitative Data

The following tables summarize key quantitative data related to the use of SkQ1 in various experimental settings. Quantitative data regarding the synthesis, such as reaction yields and purity percentages, are not consistently reported in the reviewed literature.

Table 1: In Vitro and In Vivo Experimental Concentrations of SkQ1

| Parameter | Value | Context | Source(s) |

| In Vivo Efficacious Dose | 0.25–1.25 nmol/kg/day | Prevention and treatment of experimental autoimmune arthritis in rats. | [7][8] |

| In Vivo Therapeutic Dose | 250 nmol/kg/day | Inhibition of age-dependent thymus involution in rats. | [9] |

| In Vitro Anti-Apoptotic C₁/₂ | 1 x 10⁻¹¹ M | Inhibition of H₂O₂-induced apoptosis in fibroblasts. | [2] |

| In Vitro Anti-inflammatory | 100 nM | Inhibition of leukotriene synthesis in human neutrophils. | [6] |

| Topical Ophthalmic Use | 7.5 μM | Prevention of anesthesia-induced dry eye syndrome in rabbits. | |

| Cell Culture (Anti-ROS) | 20 nM | Protection of retinal pigment epithelium in organotypic culture. | [10] |

| Pro-oxidant Activity | > 1 μM | Concentrations at which SkQ1 may exhibit pro-oxidant effects. | [4] |

| Mitochondrial Accumulation | ~1.3 x 10⁸ fold | Theoretical concentration in the inner mitochondrial membrane vs. extracellular space. | [2] |

Key Experimental Methodologies

SkQ1 has been utilized in a wide range of preclinical studies. Below are detailed protocols from representative experiments.

Assessment of Neutrophil Apoptosis (In Vitro)

This protocol describes a method to assess the effect of SkQ1 on neutrophil survival and apoptosis.[3]

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using standard density gradient centrifugation techniques.

-

Cell Culture: Purified neutrophils (e.g., 1 x 10⁶ cells/mL) are incubated in a suitable culture medium.

-

Treatment: SkQ1, dissolved in a vehicle like ethanol and then diluted in the medium, is added to the cell suspension at various final concentrations.

-

Incubation: Cells are incubated for a specified period (e.g., 22 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Apoptosis Assessment:

-

Cells are harvested and washed with PBS.

-

Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Stained cells are analyzed by flow cytometry. Apoptotic cells are identified as Annexin V-positive and PI-negative.

-

Induction of Experimental Colitis in Mice (In Vivo)

This protocol outlines a model for studying the protective effects of SkQ1 against dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

-

Animal Groups: Mice are divided into several groups: control, DSS-induced colitis, and DSS-induced colitis treated with SkQ1.

-

SkQ1 Administration: The treatment group receives SkQ1 orally (e.g., 250 nmol/kg/day) in their drinking water for a period (e.g., 18 days) prior to and during colitis induction.

-

Induction of Colitis: Colitis is induced by administering a DSS solution (e.g., 2% w/v) in the drinking water for a set number of days.

-

Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and presence of blood.

-

Endpoint Analysis: At the end of the experiment, animals are euthanized. The colons are removed, and their length is measured. Tissue samples are collected for histological analysis to assess inflammation, ulceration, and damage to the epithelial barrier.

Signaling Pathway Analysis via Western Blot

This protocol details how to investigate SkQ1's effect on cellular signaling pathways, such as the inhibition of MAPK activation in neutrophils.[11]

-

Cell Preparation and Treatment: Human neutrophils (e.g., 1 x 10⁶ cells/mL) are pre-incubated with or without SkQ1 (e.g., 100 nM) for 30 minutes at 37°C.

-

Stimulation: Cells are then stimulated with an agonist (e.g., fMLP, A23187) for a short period (e.g., 10 minutes) to activate specific signaling pathways.

-

Cell Lysis: The reaction is stopped, and cells are lysed in a hot lysis buffer (e.g., Laemmli buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-p38, total p38, p-ERK1/2, total ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. The band intensities are quantified to determine the effect of SkQ1 on protein phosphorylation.

Figure 3: Proposed pathway for SkQ1's inhibition of leukotriene synthesis.

References

- 1. mitolab.com [mitolab.com]

- 2. Mitochondria-targeted plastoquinone derivatives as tools to interrupt execution of the aging program. 1. Cationic plastoquinone derivatives: synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article [protein.bio.msu.ru]

- 6. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondria-targeted antioxidant SkQ1 inhibits age-dependent involution of the thymus in normal and senescence-prone rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Visomitin (SkQ1) and its Protective Effect Against Mitochondrial Cardiolipin Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Visomitin (active ingredient SkQ1) is a first-in-class, mitochondria-targeted antioxidant designed to combat oxidative stress at its source. This technical guide provides an in-depth analysis of Visomitin's core mechanism of action: the inhibition of cardiolipin (B10847521) peroxidation within the inner mitochondrial membrane. Oxidative damage to cardiolipin is a critical event in the cascade of mitochondrial dysfunction, implicated in a wide range of age-related and inflammatory diseases. This document consolidates the current understanding of Visomitin's protective effects, presents available data on its efficacy, details experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Critical Role of Cardiolipin and Mitochondrial Oxidative Stress

Mitochondria, the powerhouses of the cell, are also the primary source of endogenous reactive oxygen species (ROS). Cardiolipin, a unique phospholipid almost exclusively found in the inner mitochondrial membrane, is essential for maintaining mitochondrial structure and function. Its four unsaturated fatty acyl chains make it particularly susceptible to peroxidation by ROS.[1]

Cardiolipin peroxidation triggers a cascade of detrimental events, including:

-

Impaired Mitochondrial Bioenergetics: Peroxidized cardiolipin disrupts the organization and function of the electron transport chain complexes, leading to decreased ATP synthesis and increased ROS production.

-

Release of Pro-apoptotic Factors: The oxidation of cardiolipin facilitates the detachment of cytochrome c from the inner mitochondrial membrane, a key step in initiating the intrinsic apoptotic pathway.[2]

-

Mitochondrial Membrane Permeabilization: Oxidized cardiolipin contributes to the formation of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and rupture.

Visomitin (SkQ1) was developed to specifically address this critical point of mitochondrial vulnerability. It consists of a plastoquinone (B1678516) antioxidant moiety linked to a decyltriphenylphosphonium cation, which enables it to penetrate mitochondrial membranes and accumulate within the inner membrane, in close proximity to cardiolipin.[3]

Mechanism of Action: How Visomitin Protects Cardiolipin

Visomitin's protective effect stems from its ability to intercept and neutralize ROS at the site of their production, thereby preventing the initial oxidation of cardiolipin. The lipophilic cation (triphenylphosphonium) ensures its accumulation in the negatively charged mitochondrial matrix, while the plastoquinone moiety acts as a potent antioxidant.[3]

The core mechanisms of action include:

-

Direct ROS Scavenging: The reduced form of SkQ1 (SkQH2) directly scavenges peroxyl radicals, interrupting the chain reaction of lipid peroxidation.[3]

-

Recycling by the Respiratory Chain: The oxidized form of SkQ1 can be reduced back to its active antioxidant form by Complex III of the electron transport chain, allowing it to act catalytically.[3]

-

Inhibition of Cytochrome c Peroxidase Activity: By preventing the initial oxidation of cardiolipin, SkQ1 inhibits the conformational change in cytochrome c that endows it with peroxidase activity, thus breaking a vicious cycle of further cardiolipin peroxidation.

Data Presentation: Efficacy of Visomitin in Mitigating Oxidative Stress

While direct quantitative data on the dose-dependent reduction of specific cardiolipin peroxidation products by Visomitin in preclinical and clinical studies is not extensively published in a tabular format, the available evidence from clinical trials on related oxidative stress biomarkers and clinical outcomes in ophthalmic indications provides strong support for its efficacy.

Table 1: Summary of Visomitin (SkQ1) Ophthalmic Solution Clinical Trial Findings for Dry Eye Disease [4][5][6]

| Study | Phase | Number of Subjects | Key Endpoints | Results |

| VISTA-1 | 2b/3 | 451 | Change in central corneal fluorescein (B123965) staining and grittiness score | Co-primary endpoints not met, but statistically significant improvements in a large sub-population. |

| VISTA-2 | 3 | 610 | Change in conjunctival fluorescein staining and ocular discomfort | Co-primary endpoints not met, but statistically significant superiority in clearing central corneal fluorescein staining in a large sub-population. |

| Russian Multicenter Study | N/A | 240 | Corneal fluorescein staining, tear break-up time (TBUT), and patient-reported symptoms | Statistically significant improvement in corneal staining, TBUT, and reduction in symptoms of dryness, burning, and grittiness compared to placebo.[5] |

Table 2: Preclinical and In Vitro Findings on SkQ1's Protective Effects

| Model System | Parameter Measured | Effect of SkQ1 | Reference |

| Isolated Mitochondria | Cardiolipin oxidation (qualitative) | Specifically protects cardiolipin from oxidation induced by FeSO4 and ascorbate. | [1] |

| Human Conjunctival Epithelial Cells | Prostaglandin E2 (PGE2) production (inflammatory marker) | Significantly suppressed PGE2 production in a dose-dependent manner (effective at < 300 nM).[7] | [7] |

| Fibroblasts (in a model of ferroptosis) | Mitochondrial lipid peroxidation (MitoCLox probe) | Prevents mitochondrial lipid peroxidation. | [8] |

| Myocardial Tissue (hemorrhagic shock model) | Myocardial ROS content | Effectively attenuated the increase in myocardial ROS. | [9] |

| Rat Retina (AMD-like model) | p38 MAPK and ERK1/2 signaling | Suppressed the activity of these pro-inflammatory and pro-apoptotic signaling pathways.[9] | [9] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Cardiolipin Peroxidation using a Fluorescent Probe

This protocol describes a method to assess the protective effect of Visomitin (SkQ1) on cardiolipin peroxidation in isolated mitochondria or cells using a cardiolipin-specific fluorescent probe like MitoCLox.

Materials:

-

Isolated mitochondria or cultured cells of interest

-

Visomitin (SkQ1) at various concentrations (e.g., 10 nM - 1 µM)

-

Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide, or rotenone)

-

MitoCLox fluorescent probe

-

Fluorescence plate reader or flow cytometer

-

Appropriate buffers and cell culture media

Procedure:

-

Cell/Mitochondria Preparation:

-

For cultured cells, seed them in a multi-well plate and allow them to adhere overnight.

-

For isolated mitochondria, prepare fresh mitochondria from tissue or cultured cells using standard differential centrifugation protocols.

-

-

Pre-treatment with Visomitin:

-

Treat the cells or isolated mitochondria with varying concentrations of Visomitin for a predetermined time (e.g., 1-24 hours for cells, 30 minutes for mitochondria). Include a vehicle control.

-

-

Loading with Fluorescent Probe:

-

Incubate the cells or mitochondria with MitoCLox (typically 100-200 nM) for 45-60 minutes in the dark.

-

-

Induction of Oxidative Stress:

-

Induce cardiolipin peroxidation by adding the chosen oxidative stress inducer. The concentration and incubation time should be optimized based on the cell/mitochondria type and the inducer.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader or flow cytometer. MitoCLox exhibits a shift in its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is used to quantify the extent of lipid peroxidation.

-

-

Data Analysis:

-

Calculate the green/red fluorescence ratio for each condition. Compare the ratios in Visomitin-treated samples to the control samples to determine the protective effect of Visomitin against cardiolipin peroxidation.

-

Protocol 2: LC-MS/MS-based Quantification of Oxidized Cardiolipin Species

This protocol provides a more detailed and quantitative analysis of the specific molecular species of oxidized cardiolipin.

Materials:

-

Biological samples (e.g., isolated mitochondria, cells, or tissues) treated with Visomitin and an oxidative stressor.

-

Lipid extraction solvents (e.g., chloroform, methanol, isopropanol).

-

Internal standards for cardiolipin species.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Appropriate columns for lipid separation (e.g., C18 reversed-phase).

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissues or lyse cells in an appropriate buffer.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[10]

-

Add internal standards to the samples before extraction for accurate quantification.

-

-

Liquid Chromatography Separation:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample onto the LC system equipped with a C18 column.

-

Use a gradient elution with solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to separate the different cardiolipin species.[10]

-

-

Mass Spectrometry Analysis:

-

Couple the LC system to a tandem mass spectrometer operating in negative ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify specific precursor-product ion transitions for both native and oxidized cardiolipin species (e.g., cardiolipin hydroperoxides, hydroxides).

-

-

Data Analysis:

-

Identify and quantify the different oxidized cardiolipin species based on their retention times and mass-to-charge ratios.

-

Normalize the peak areas of the analytes to the corresponding internal standards.

-

Compare the levels of oxidized cardiolipin species in Visomitin-treated samples to control samples to determine the extent of protection.

-

Mandatory Visualizations

Caption: Signaling pathway of mitochondrial oxidative stress and Visomitin's intervention.

Caption: Experimental workflow for assessing Visomitin's effect on cardiolipin peroxidation.

Caption: Logical relationship of Visomitin's mechanism of action.

Conclusion

Visomitin (SkQ1) represents a targeted therapeutic strategy to mitigate mitochondrial dysfunction by preventing the peroxidation of cardiolipin. Its unique ability to accumulate in the inner mitochondrial membrane and scavenge ROS at their source makes it a promising agent for the treatment of a variety of conditions where oxidative stress plays a key pathogenic role. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Visomitin. Future studies focusing on the direct quantification of cardiolipin oxidation products in response to Visomitin treatment will be invaluable in further elucidating its precise dose-dependent effects and clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Does Oxidation of Mitochondrial Cardiolipin Trigger a Chain of Antiapoptotic Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of cardiolipin oxidation and fatty acid cycling as two antioxidant mechanisms of cationic derivatives of plastoquinone (SkQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Results of a Multicenter, Randomized, Double-Masked, Placebo-Controlled Clinical Study of the Efficacy and Safety of Visomitin Eye Drops in Patients with Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SkQ1 Ophthalmic Solution for Dry Eye Treatment: Results of a Phase 2 Safety and Efficacy Clinical Study in the Environment and During Challenge in the Controlled Adverse Environment Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of SKQ1 (Visomitin) in Inflammation and Wound Healing of the Ocular Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The critical role of mitochondrial lipid peroxidation in ferroptosis: insights from recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visomitin (active ingredient: SKQ1, 10-(6'-plastoquinonyl)decyltriphenylphosphonium) is a mitochondria-targeted antioxidant designed to combat age-related cellular damage by neutralizing reactive oxygen species (ROS) at their primary source. This technical guide provides an in-depth overview of the early-stage research into Visomitin's potential for treating age-related pathologies, with a focus on ophthalmic conditions. The following sections detail the quantitative outcomes from key clinical and preclinical studies, comprehensive experimental protocols, and the signaling pathways implicated in Visomitin's mechanism of action.

Mechanism of Action

SKQ1 is a conjugate of plastoquinone, a potent antioxidant, and a penetrating cation (triphenylphosphonium), which facilitates its accumulation within the inner mitochondrial membrane. This targeted delivery allows SKQ1 to intercept and neutralize mitochondrial ROS (mtROS), thereby protecting cellular components from oxidative damage, a key contributor to the aging process and the pathogenesis of numerous age-related diseases.[1][2]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from clinical and preclinical studies investigating the efficacy and safety of Visomitin in age-related pathologies.

Table 1: Clinical Trial Data for Visomitin in Dry Eye Syndrome (DES)

| Efficacy Endpoint | Treatment Group (Visomitin) | Placebo Group | P-value | Study Details |

| Change in Central Corneal Fluorescein (B123965) Staining | Statistically significant improvement | Less improvement | <0.05 | VISTA-2 Phase 3 study, change from baseline to Day 29 in a large sub-population.[2] |

| Change in Total Corneal Fluorescein Staining | Statistically significant improvement | Less improvement | <0.01 | Multicenter, randomized, double-masked, placebo-controlled study; difference at 2 and 4 weeks post-treatment.[3] |

| Tear Break-Up Time (TBUT) | Statistically significant increase | Less increase | Not specified | 6-week treatment period in a multicenter, randomized, double-masked, placebo-controlled study.[3] |

| Schirmer's Test Score (mm) | 14.2 ± 0.5 | 13.7 ± 0.4 | Not significant | Multicenter, randomized, double-masked, placebo-controlled study; scores at the end of the 6-week treatment.[3] |

| Ocular Discomfort | Statistically significant reduction | Less reduction | <0.05 | VISTA-1 Phase 2b/3 study; reduction after four weeks of treatment.[4] |

Table 2: Clinical Trial Data for Visomitin in Age-Related Cataract

| Efficacy Endpoint | Treatment Group (Visomitin®) | Placebo Group | P-value | Study Details |

| Increase in Visual Acuity | >50% | 10-15% | <0.05 | Randomized, double-blind, placebo-controlled study; 6 months of treatment.[5] |

| Increase in Visual Acuity (Older Patients) | Significant increase | No increase | <0.001 | Sub-group analysis from the same 6-month study.[5] |

| Mean and Maximum Lens Density | Tendency to decrease | Tendency to increase | Not specified | Densitometry measurements over the 6-month treatment period.[5] |

| Antioxidant Activity of Lacrimal Fluid | Significant increase | No significant change | Not specified | Measured after 6 months of treatment.[5] |

Table 3: Preclinical Data for SKQ1 in Models of Age-Related Pathologies

| Parameter | Animal Model | SKQ1 Treatment Effect | Control/Untreated | P-value |

| Mitochondrial Inner Membrane Area (µm²/µm³) | 24-month-old Wistar rats (lacrimal gland) | 24.14 ± 1.58 | 19.57 ± 1.66 | <0.05 |

| Average Mitochondrial Area (µm²) | 24-month-old Wistar rats (lacrimal gland) | 0.38 ± 0.03 | 0.23 ± 0.03 | <0.05 |

| αB-crystallin Protein Level (% of Wistar) | Senescence-accelerated OXYS rats (retina) | Increased to above Wistar levels | 2-fold lower than Wistar | <0.01 |

| Malondialdehyde (MDA) Concentration (µmol/g) | Isolated rat heart (ischemia-reperfusion) | 49.5 [41.1; 58.9] (at 12 ng/ml) | Higher levels in control | Not specified |

| Total Nitrite and Nitrate Concentration (µmol/ml) | Isolated rat heart (ischemia-reperfusion) | 36.2 [30.8; 39.8] (at 12 ng/ml) | Higher levels in control | <0.05 |

| Prostaglandin E2 (PGE2) Production | Human conjunctival epithelial cells (in vitro) | Significant suppression at < 300 nM (24h) and 50 nM (48h) | Higher levels in control | Not specified |

| Corneal Epithelial Wound Closure Rate Increase | Human corneal limbus epithelial cells (in vitro) | 4% at 4h, 9% at 8-12h (at 50 nM) | Slower closure rate | 0.015 (4h), 0.007 (8h), 0.003 (12h) |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of Visomitin.

Senescence-Accelerated OXYS Rat Model of Age-Related Macular Degeneration (AMD)-like Retinopathy

The OXYS rat strain is a model that spontaneously develops characteristics of accelerated senescence, including retinopathy similar to human AMD.[6][7][8][9]

-

Animal Model: Male OXYS rats and age-matched Wistar rats (as controls) are used. The development of AMD-like pathology in OXYS rats begins around 1.5 to 3 months of age.[6]

-

Visomitin Administration:

-

Dietary Supplementation: SKQ1 is added to the standard laboratory chow at a dose of 250 nmol/kg of body weight per day. Treatment duration varies depending on the study, for example, from 1.5 to 22 months of age.[10]

-

Eye Drops: Visomitin eye drops (250 nM) are instilled, one drop per eye, three times a day. Treatment periods can range from several weeks to months.[1][11][12]

-

-

Ophthalmological Examination: Fundus photography and fluorescein angiography are performed to assess the clinical signs of retinopathy, including the presence of drusen, retinal pigment epithelium (RPE) atrophy, and neovascularization.

-

Histological and Morphometric Analysis:

-

Eyes are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Retinal sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

The thickness of retinal layers, particularly the outer nuclear layer (ONL), and the morphology of the RPE are examined under a light microscope.

-

-

Western Blotting:

-

Retinal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA assay.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., phosphorylated and total p38 MAPK, ERK1/2, Tau, p-S6) and a loading control (e.g., β-actin).

-

Membranes are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunohistochemistry:

-

Retinal cryosections are fixed, permeabilized, and blocked.

-

Sections are incubated with primary antibodies against target proteins (e.g., p-S6, Aβ).

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Images are captured using a confocal microscope.[10]

-

Light-Induced Retinal Degeneration (LIRD) Model

The LIRD model is used to study photo-oxidative damage to the retina, which shares common mechanisms with AMD.[13][14][15]

-

Animal Model: Albino Wistar or Sprague-Dawley rats are commonly used due to their higher sensitivity to light damage.[14][15]

-

Light Exposure Protocol:

-

Animals are dark-adapted for approximately 18 hours before light exposure.

-

Pupils are dilated using a mydriatic agent (e.g., 1% tropicamide).

-

Rats are exposed to high-intensity white or green light (e.g., 1700-3000 lux) for a continuous period (e.g., 24 hours).[15]

-

Following exposure, animals are returned to a dim cyclic light environment for a recovery period (e.g., 2 weeks).[15]

-

-

Visomitin Administration:

-

Assessment of Retinal Damage:

-

Electroretinography (ERG): To assess the function of photoreceptor cells (a-wave) and inner retinal cells (b-wave).

-

Histology: Eyes are processed for H&E staining to measure the thickness of the ONL and assess photoreceptor cell loss.

-

TUNEL Assay: To detect apoptotic cells in the retinal layers.

-

Signaling Pathways and Experimental Workflows

Visomitin's protective effects are mediated through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival.

MAPK (p38 MAPK and ERK1/2) Signaling Pathway

In age-related retinal pathologies, cellular stressors like oxidative stress can lead to the hyperactivation of the p38 MAPK and ERK1/2 signaling pathways, contributing to inflammation and apoptosis.[1][11][12] Visomitin has been shown to suppress the phosphorylation of p38 MAPK, ERK1/2, and their downstream target, the tau protein, thereby mitigating these detrimental effects.[1][11][12]

mTOR Signaling Pathway

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of aging and age-related diseases, dysregulation of the mTOR pathway has been implicated in cellular senescence and pathology.[10] Preclinical studies suggest that SKQ1 can suppress the activity of the mTOR pathway, as evidenced by the reduced phosphorylation of its downstream target, the S6 ribosomal protein (p-S6).[10] This inhibition may contribute to the protective effects of SKQ1 against AMD-like pathology.

Experimental Workflow for Assessing Visomitin's Efficacy in an Animal Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Visomitin in a preclinical animal model of an age-related eye disease.

Conclusion

Early-stage research on Visomitin (SKQ1) demonstrates its potential as a therapeutic agent for age-related pathologies, particularly those affecting the eye. Its targeted mitochondrial antioxidant activity addresses a fundamental mechanism of cellular aging. The quantitative data from both clinical and preclinical studies provide a strong rationale for its continued development. The elucidation of its effects on key signaling pathways, such as MAPK and mTOR, offers further insight into its molecular mechanisms of action. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of Visomitin as a novel intervention for age-related diseases.

References

- 1. Senescence-accelerated OXYS rats: a model of age-related cognitive decline with relevance to abnormalities in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. P38 MAPK Signaling in the Retina: Effects of Aging and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reanimatology.com [reanimatology.com]

- 6. Mitochondria-Targeted Antioxidant SkQ1 Prevents the Development of Experimental Colitis in Mice and Impairment of the Barrier Function of the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial antioxidant SkQ1 decreases inflammation following hemorrhagic shock by protecting myocardial mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinal Pathophysiological Evaluation in a Rat Model [jove.com]

- 9. Photoreceptor damage induced by low-intensity light: model of retinal degeneration in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light-induced exacerbation of retinal degeneration in a rat model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aging-us.com [aging-us.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Light-induced exacerbation of retinal degeneration in a rat model of Smith-Lemli-Opitz syndrome [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Visomitin (SkQ1): Application Notes and Protocols for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visomitin (SkQ1) is a mitochondria-targeted antioxidant designed to accumulate within the inner mitochondrial membrane. This strategic localization allows it to effectively neutralize mitochondrial reactive oxygen species (mtROS) at their source, protecting cells from oxidative damage. SkQ1 has demonstrated therapeutic potential in various in vitro models of diseases associated with oxidative stress, including inflammation, neurodegeneration, and impaired wound healing. These application notes provide detailed protocols for utilizing SkQ1 in cell culture experiments to investigate its efficacy and mechanism of action.

Data Presentation: Efficacy of SkQ1 in Various Cell Culture Models

The following tables summarize the effective concentrations and observed effects of SkQ1 across different in vitro studies.

Table 1: Anti-inflammatory and Cytoprotective Effects of SkQ1

| Cell Line | Inducing Agent | SkQ1 Concentration | Incubation Time | Observed Effect | Reference |

| Human Conjunctival Epithelial (HCjE) | TNF-α or IL-1β | < 50 nM | 24-48 hours | Significantly reduced production of PGE2. | [1] |

| Human Conjunctival Epithelial (HCjE) | - | 317 nM (TC50) | Not specified | Reduces cell viability by 50%. | [1][2] |

| Endothelial Cells (EA.hy926) | TNF-α (5 ng/ml) | 20 nM | 4 days (pre-incubation) | Prevented decomposition of VE-cadherin containing contacts and increase in monolayer permeability. | [3][4] |

| Caco-2 | 2% DSS | 2 nM | 48 hours | Suppressed the release of ZO-1 from tight junctions and prevented the formation of stress fibers. | [5][6] |

| Human Neutrophils | fMLP | 100-600 nM | Not specified | Complete inhibition of NADPH oxidase at 600 nM. | [7] |

| Rat Basophilic Leukemia (RBL-2H3) | PMA (50 nM) + A23187 (1 µM) | 2 or 200 nM | 24 hours | Suppressed degranulation by 2-fold. | [8] |

| Primary Oligodendrocyte Culture | LPS (5 µg/ml) | 5 nM (10 days) + 10 nM (last 2 days) | 12 days total | Significantly inhibited LPS-induced decrease in myelin content. | [9] |

Table 2: Effects of SkQ1 on Cell Proliferation, Migration, and Apoptosis

| Cell Line | Assay | SkQ1 Concentration | Incubation Time | Observed Effect | Reference |

| Human Corneal Epithelial (HCLE) | Wound Healing Assay | 50 nM | 4-12 hours | 4% increase in wound closure at 4h; 9% increase at 8-12h. | [1] |

| Human Corneal Epithelial (HCLE) | Proliferation Assay | 25 nM | Not specified | Significantly stimulated single-cell proliferation. | [10] |

| Human Fibroblasts | Apoptosis Assay (H2O2 induced) | 0.2 nM | 7 days (pre-treatment) | Completely abolished apoptosis induced by 400 µM H2O2. | [11] |

| Skin Fibroblasts (LHON patients) | Cell Viability (H2O2 induced) | 20 nM | 2.5 hours (pre-treatment) | Protective effect against H2O2-induced cell death. | [12] |

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Human Conjunctival Epithelial (HCjE) Cells

This protocol is designed to evaluate the ability of SkQ1 to reduce the inflammatory response in HCjE cells stimulated with pro-inflammatory cytokines.

Materials:

-

Human Conjunctival Epithelial (HCjE) cells

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

SkQ1 stock solution (in ethanol (B145695) or DMSO)

-

TNF-α and IL-1β stock solutions

-

PGE2 ELISA kit

-

Cell viability assay kit (e.g., MTT)

Procedure:

-

Cell Culture: Culture HCjE cells under standard conditions (37°C, 5% CO2) until they reach confluence.[1]

-

Pre-sensitization: Pre-sensitize the HCjE cell cultures for 1 hour with 10 ng/ml of TNF-α or IL-1β.[1]

-

SkQ1 Treatment: Following sensitization, treat the cells with various concentrations of SkQ1 (e.g., 10 nM, 25 nM, 50 nM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest SkQ1 concentration).

-

Incubation: Incubate the cells for 24 to 48 hours.[1]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for PGE2 analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability: Determine cell viability in the corresponding wells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.[1] The TC50 for SkQ1 in HCjE cells has been reported to be 317 nM.[2]

Protocol 2: In Vitro Wound Healing Assay in Human Corneal Epithelial (HCLE) Cells

This protocol assesses the effect of SkQ1 on the migration and proliferation of HCLE cells in a "scratch" wound model.

Materials:

-

Human Corneal Limbus Epithelial (HCLE) cells

-

Cell culture medium and supplements

-

SkQ1 stock solution

-

Sterile p200 pipette tip or cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed HCLE cells in a multi-well plate and culture until a confluent monolayer is formed.

-

Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Immediately after wounding, wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing SkQ1 (e.g., 50 nM) or vehicle control.[1]

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, and 12 hours).[1]

-

Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: Assessment of SkQ1's Effect on Endothelial Barrier Function